REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([C:8](OC)=[O:9])=[CH:6][C:5]([NH:12][C:13]([NH:15][CH2:16][CH3:17])=[O:14])=[N:4][CH:3]=1.[NH3:18]>CO>[Br:1][C:2]1[C:7]([C:8]([NH2:18])=[O:9])=[CH:6][C:5]([NH:12][C:13]([NH:15][CH2:16][CH3:17])=[O:14])=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
261 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(C=C1C(=O)OC)NC(=O)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(C=C1C(=O)OC)NC(=O)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with methanol (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried on a high vacuum pump overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(C=C1C(=O)N)NC(=O)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 237 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |